3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione
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Overview
Description
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione is an organosulfur compound characterized by its unique thiolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized with thiolane-1,1-dione under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione exerts its effects involves interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The thiolane ring structure may also play a role in modulating biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonyl group but differ in their overall structure.
Thiolanes: Compounds with similar thiolane ring structures but different substituents.
Sulfoxides and Sulfones: Oxidized derivatives of sulfonamides and thiolanes.
Uniqueness
What sets 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione apart is its combination of a butyl group, a 4-methylphenylsulfonyl group, and a thiolane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIINOMOOPDSPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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